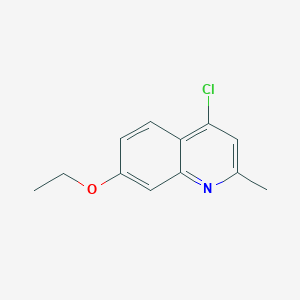Quinoline, 4-chloro-7-ethoxy-2-methyl-
CAS No.: 66735-23-7
Cat. No.: VC16266557
Molecular Formula: C12H12ClNO
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66735-23-7 |
|---|---|
| Molecular Formula | C12H12ClNO |
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | 4-chloro-7-ethoxy-2-methylquinoline |
| Standard InChI | InChI=1S/C12H12ClNO/c1-3-15-9-4-5-10-11(13)6-8(2)14-12(10)7-9/h4-7H,3H2,1-2H3 |
| Standard InChI Key | KPADJJXCAQFBKF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=NC(=CC(=C2C=C1)Cl)C |
Introduction
Structural Characteristics and Nomenclature
The quinoline scaffold consists of a benzene ring fused to a pyridine ring, providing a planar, aromatic system capable of diverse chemical modifications. In 4-chloro-7-ethoxy-2-methylquinoline, the substituents are strategically positioned to influence electronic distribution and steric interactions. The chloro group at position 4 introduces electron-withdrawing effects, while the ethoxy group at position 7 contributes both steric bulk and moderate electron-donating capacity through its oxygen lone pairs. The methyl group at position 2 enhances hydrophobicity and may restrict rotational freedom in certain conformations .
Nomenclature follows IUPAC rules, with numbering starting at the pyridine nitrogen. Alternative names include 4-chloro-7-ethoxy-2-methylquinoline and 7-ethoxy-4-chloro-2-methylquinoline, reflecting different priority rules for substituent ordering. The compound’s systematic name ensures unambiguous identification across chemical databases and literature .
Synthetic Pathways and Optimization
Conrad–Limpach Synthesis
The Conrad–Limpach reaction, a classical method for quinoline synthesis, involves condensation of an aniline derivative with a β-keto ester followed by thermal cyclization. For 4-chloro-7-ethoxy-2-methylquinoline, a plausible precursor is 4-chloro-3-ethoxyaniline (8a) condensed with ethyl acetoacetate. Thermal cyclization at 200–250°C yields the 2-methyl-4(1H)-quinolone intermediate (9a), which undergoes subsequent functionalization .
Deprotection and Final Modification
Methyl ether deprotection using boron tribromide (BBr) in dichloromethane at −78°C to room temperature selectively removes protecting groups while preserving the ethoxy substituent. This step is critical for achieving the final substitution pattern, as evidenced by analogous syntheses of ELQ-233 and ELQ-271 antimalarial compounds .
Table 1: Key Synthetic Intermediates and Conditions
| Intermediate | Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 8a | Aniline preparation | Nitration, reduction, alkylation | 65–75 |
| 9a | Conrad–Limpach cyclization | Ethyl acetoacetate, 220°C | 70–80 |
| 11a | Iodination | ICl, AcOH, 50°C | 85–90 |
| Final product | Deprotection | BBr, CHCl, −78°C | 90–95 |
Future Research Directions
-
Crystallographic Studies: X-ray diffraction analysis to resolve bond angles and intermolecular interactions
-
ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity
-
Structure–Activity Relationships: Synthesis of analogs with varied substituents at positions 2, 4, and 7
-
Scale-Up Optimization: Continuous flow chemistry approaches to improve synthetic efficiency
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume